In-Depth Technical Guide: 3-Chloro-1-propanethiol (CAS: 17481-19-5)
In-Depth Technical Guide: 3-Chloro-1-propanethiol (CAS: 17481-19-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-propanethiol, with the CAS number 17481-19-5, is a bifunctional organosulfur compound featuring both a reactive thiol group and a terminal chlorine atom.[1] This unique structure makes it a versatile building block in organic synthesis, enabling the introduction of a propylthiol chain and further functionalization through nucleophilic substitution or oxidation reactions. Its utility spans various fields, including the synthesis of agrochemicals, surface modification of nanomaterials, and as an intermediate in the preparation of more complex molecules.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, complete with detailed experimental protocols and visual representations of reaction pathways and workflows.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of 3-Chloro-1-propanethiol is paramount for its safe handling and effective use in research and development.
Physicochemical Properties
The key physicochemical properties of 3-Chloro-1-propanethiol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17481-19-5 | [1] |
| Molecular Formula | C₃H₇ClS | [1] |
| Molecular Weight | 110.61 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 145.5 °C (lit.) | [3] |
| Density | 1.136 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.4921 (lit.) | [3] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [3] |
| Solubility | Soluble in organic solvents. | [2] |
Spectroscopic Data
While detailed spectra are best consulted from spectral databases, typical spectroscopic characteristics are noted for identification purposes.
| Technique | Description |
| ¹H NMR | Expected signals include a triplet for the methylene (B1212753) group adjacent to the thiol, a triplet for the methylene group adjacent to the chlorine, and a multiplet for the central methylene group, along with a signal for the thiol proton. |
| ¹³C NMR | Three distinct signals are expected for the three carbon atoms in the propyl chain. |
| IR Spectroscopy | Characteristic peaks would include C-H stretching, C-S stretching, and C-Cl stretching vibrations. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
Safety and Handling
3-Chloro-1-propanethiol is a hazardous chemical and requires careful handling in a well-ventilated laboratory fume hood.[2]
| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Flammable Liquid (Category 3) | 🔥 | H226: Flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Skin Irritation (Category 2) | ❕ | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation (Category 2A) | ❕ | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | ❕ | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of inadequate ventilation, use a suitable respirator.
First-Aid Measures:
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Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Synthesis and Experimental Protocols
3-Chloro-1-propanethiol can be synthesized through various routes. A common and effective method involves a two-step process starting from the readily available 3-chloro-1-propanol (B141029).
Synthesis of 3-Chloro-1-propanethiol from 3-Chloro-1-propanol
This synthesis proceeds via the formation of a thiouronium salt intermediate, followed by hydrolysis.
Step 1: Synthesis of S-(3-chloropropyl)isothiouronium chloride
This step involves the reaction of 3-chloro-1-propanol with thiourea (B124793) in the presence of a strong acid.
Experimental Protocol:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-1-propanol (1 equivalent) and thiourea (1.1 equivalents).
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Add a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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The product, S-(3-chloropropyl)isothiouronium chloride, will often precipitate as a white solid.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Hydrolysis to 3-Chloro-1-propanethiol
The thiouronium salt is then hydrolyzed under basic conditions to yield the final product.
Experimental Protocol:
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Suspend the S-(3-chloropropyl)isothiouronium chloride (1 equivalent) in water in a round-bottom flask equipped with a stirrer.
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Cool the mixture in an ice bath.
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Slowly add a solution of sodium hydroxide (B78521) (2.5 equivalents) in water, keeping the temperature below 10 °C.
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After the addition is complete, stir the mixture at room temperature for 2-3 hours.
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The reaction mixture will separate into two layers.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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The crude product can be purified by distillation under reduced pressure to afford pure 3-chloro-1-propanethiol.
Reactivity and Applications
The dual functionality of 3-chloro-1-propanethiol makes it a valuable reagent in various chemical transformations.
Nucleophilic Substitution Reactions
The thiol group is a potent nucleophile and can readily participate in Sₙ2 reactions with a variety of electrophiles, such as alkyl halides, to form thioethers.
Application in Agrochemical Synthesis: Prothioconazole (B1679736) Intermediate
A significant industrial application of 3-chloro-1-propanethiol is in the synthesis of fungicides, such as Prothioconazole. While the exact industrial synthesis of Prothioconazole is proprietary, a plausible key step involves the reaction of a chloromethyl triazole intermediate with a sulfur source, for which 3-chloro-1-propanethiol or a derivative could be a suitable precursor. A related key intermediate in some synthetic routes is 2-(1-chlorocyclopropyl)-3-chloro-1-(2-chlorophenyl)-2-propanol, which is then reacted with a sulfur-containing triazole species.[4] The synthesis of this sulfur-containing triazole can be envisioned starting from 1,2,4-triazole (B32235) and a sulfur source.[4]
The following diagram illustrates a hypothetical key step in the synthesis of a Prothioconazole precursor, showcasing the type of transformation where a thiol-containing building block would be crucial.
Experimental Protocol for a Related Thioether Synthesis (General Procedure):
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To a solution of the thiol (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., potassium carbonate, sodium hydride; 1.1 equivalents) at room temperature.
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The mixture is stirred for 30 minutes to form the thiolate.
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The alkyl halide (1 equivalent) is then added, and the reaction mixture is heated to 60-80 °C.
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The reaction is monitored by TLC until the starting material is consumed.
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Upon completion, the reaction is cooled to room temperature and quenched with water.
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The product is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica (B1680970) gel.
Surface Passivation of Quantum Dots
Thiols are widely used as capping ligands to passivate the surface of quantum dots (QDs), enhancing their photoluminescence quantum yield and stability.[5] 3-Chloro-1-propanethiol can be used for this purpose, with the thiol group binding to the QD surface and the chloro group providing a potential site for further functionalization.
Experimental Protocol for Quantum Dot Passivation (General Procedure):
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Synthesize or procure a solution of core or core-shell quantum dots (e.g., CdSe/ZnS) in an organic solvent (e.g., toluene).
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In a separate vial, prepare a solution of 3-chloro-1-propanethiol in the same solvent.
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Under an inert atmosphere (e.g., nitrogen or argon), add the 3-chloro-1-propanethiol solution dropwise to the vigorously stirring QD solution at room temperature.
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The molar ratio of the thiol to the surface atoms of the QDs should be optimized for the specific QD system.
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Allow the mixture to stir for several hours (e.g., 2-12 hours) to ensure complete ligand exchange.
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The passivated QDs can be precipitated by the addition of a non-solvent (e.g., methanol (B129727) or ethanol).
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Centrifuge the mixture to collect the precipitated QDs.
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Wash the QDs several times with the non-solvent to remove excess unbound thiol.
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Redisperse the purified, passivated QDs in a suitable solvent for characterization and further use.
Conclusion
3-Chloro-1-propanethiol is a valuable and versatile chemical intermediate with applications in diverse areas of chemical synthesis and materials science. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules and the functionalization of surfaces. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in research and development. The provided experimental protocols offer a starting point for the practical application of this important compound.
References
- 1. 3-氯-1-丙硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. 3-クロロ-1-プロパンチオール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN106749057A - Intermediate compound and method for synthesizing prothioconazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
